molecular formula C17H13ClN2O4S2 B2469718 (E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-54-6

(E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2469718
M. Wt: 408.87
InChI Key: QUOVEQMTIPDMOL-NTEUORMPSA-N
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Description

The compound’s name suggests that it is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “E” in the name indicates the geometry of the double bond, with the highest priority groups on opposite sides of the double bond.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or anhydride to form the amide bond. The furan ring and the thiazolidinone group would likely need to be pre-formed before the final amide coupling step.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions to give the corresponding acid and amine.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., could be determined through various experimental techniques. Computational methods could also be used to predict these properties.


Scientific Research Applications

Antimicrobial Activity

Compounds related to the chemical structure have been synthesized and tested for their antimicrobial efficacy. Studies have demonstrated that such compounds exhibit significant activity against a variety of bacterial and fungal species. For example, derivatives have shown comparable antimicrobial activity to standard drugs, highlighting their potential as novel antimicrobial agents (Patel & Shaikh, 2010).

Anticancer and Antiangiogenic Effects

Research into thioxothiazolidin-4-one derivatives has revealed their capability to inhibit tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, suggesting a promising avenue for anticancer therapy (Chandrappa et al., 2010). Furthermore, certain derivatives have demonstrated potent anticancer activity by inducing apoptosis in human leukemia cells, further emphasizing their therapeutic potential (Chandrappa et al., 2009).

Anti-inflammatory Activity

The synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives has shown significant anti-inflammatory effects, comparable to existing treatments, suggesting their utility in anti-inflammatory therapies (Sunder & Maleraju, 2013).

Antioxidant Potential

Compounds with the thiazolidinone moiety have been explored for their antioxidant properties, with some showing potential as potent antioxidant agents. This indicates their possible application in conditions associated with oxidative stress (Prabakaran et al., 2021).

Matrix Metalloproteinase (MMP) Inhibition

Research has identified 4-thiazolidinone derivatives as effective MMP inhibitors, suggesting their application in tissue damage repair and wound healing. One derivative, in particular, showed the ability to inhibit MMP-9 at nanomolar levels, highlighting its potential in treating inflammatory and oxidative processes involved in tissue damage (Incerti et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be performed to determine these properties.


Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. If it shows promising biological activity, it could be developed further as a drug or therapeutic agent.


Please note that this is a general analysis and the actual properties and characteristics of the compound may vary. For a more accurate analysis, experimental data and studies are needed. If this is a novel compound, it might be worthwhile to conduct these studies to learn more about it.


properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c18-10-3-4-13(21)12(8-10)19-15(22)5-6-20-16(23)14(26-17(20)25)9-11-2-1-7-24-11/h1-4,7-9,21H,5-6H2,(H,19,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOVEQMTIPDMOL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

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